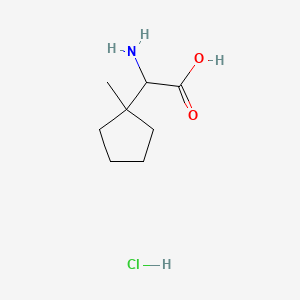
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its molecular formula C8H16ClNO2 and a molecular weight of 193.7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclopentylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids.
科学的研究の応用
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of type 2 diabetes due to its ability to modulate glucose levels.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In the context of diabetes treatment, it acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which leads to increased levels of incretin hormones. These hormones enhance insulin secretion and decrease glucagon levels, thereby improving blood glucose control.
類似化合物との比較
Similar Compounds
- 2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
- 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(1-methylcyclopentyl)acetic acid hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct pharmacological properties compared to its cyclopropyl and cyclohexyl analogs. This structural difference influences its binding affinity and selectivity towards the DPP-4 enzyme, making it a promising candidate for therapeutic applications in diabetes management.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
2-amino-2-(1-methylcyclopentyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(4-2-3-5-8)6(9)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H |
InChIキー |
NZLRVZMFGUBNBE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
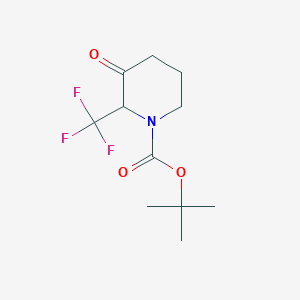
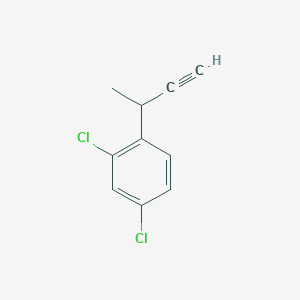

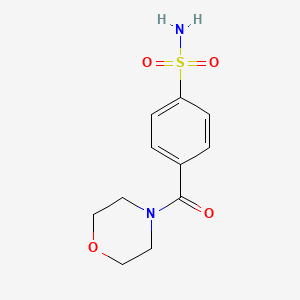

![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
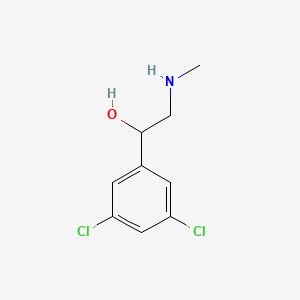

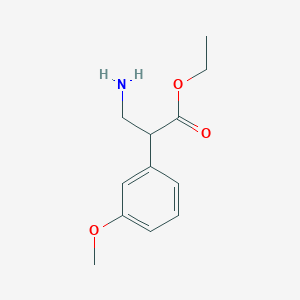
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)


